molecular formula C11H12Cl2N2O B1616450 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide CAS No. 20373-56-2

2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide

Cat. No.: B1616450
CAS No.: 20373-56-2
M. Wt: 259.13 g/mol
InChI Key: UAPVKLXMGJZRAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves the reaction of 2,6-dichloronicotinic acid with cyclopropylamine and ethylamine under specific conditions. The reaction typically takes place in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloronicotinamide
  • N-cyclopropylisonicotinamide
  • N-ethylisonicotinamide

Uniqueness

2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups attached to the nitrogen atom, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

20373-56-2

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide

InChI

InChI=1S/C11H12Cl2N2O/c1-2-15(8-3-4-8)11(16)7-5-9(12)14-10(13)6-7/h5-6,8H,2-4H2,1H3

InChI Key

UAPVKLXMGJZRAV-UHFFFAOYSA-N

SMILES

CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl

20373-56-2

Origin of Product

United States

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